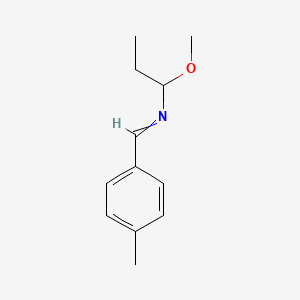

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine

Description

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is a Schiff base characterized by a methoxypropyl group attached to the imine nitrogen and a 4-methylphenyl substituent on the methanimine carbon. This compound belongs to a broader class of imines, which are valued for their roles in coordination chemistry, biological activity, and material science.

Properties

CAS No. |

648414-09-9 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(1-methoxypropyl)-1-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C12H17NO/c1-4-12(14-3)13-9-11-7-5-10(2)6-8-11/h5-9,12H,4H2,1-3H3 |

InChI Key |

VVGIGZCTJULEAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N=CC1=CC=C(C=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine can be achieved through several methods. One common approach involves the condensation reaction between 4-methylbenzaldehyde and 1-methoxypropylamine. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The methoxypropyl and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Intermolecular Interactions

Halogen-Substituted Analogues ():

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromo analogue crystallize in triclinic systems with Z’ = 2. Their packing is governed by C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds, forming infinite chains . The dihedral angle between aromatic planes (~56°) highlights significant molecular twist.

- Comparison: Replacing halogens with the methoxypropyl group in the target compound would likely alter intermolecular interactions.

Alkyl-Substituted Analogues ():

Compounds like (E)-N-(3-methylbutyl)-1-phenylmethanimine exhibit fruity odors and retention indices (RI = 1442), influenced by alkyl chain flexibility and volatility .

- Comparison : The methoxypropyl group in the target compound may enhance polarity, increasing solubility in polar solvents compared to pure alkyl chains. However, its larger size could reduce volatility, affecting odor profiles.

Aromatic vs. Heterocyclic Substituents

Naphthalene-Based Schiff Bases ():

Derivatives like (E)-N-mesityl-1-(naphthalen-2-yl)methanimine feature bulky aromatic substituents, characterized by UV-Vis, NMR, and FTIR .

Benzothiophene Derivatives ():

Schiff bases such as 1-(1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine demonstrate antimicrobial activity via MIC assays .

- Comparison : While the target compound’s 4-methylphenyl group is structurally similar, the methoxypropyl moiety may enhance bioavailability or alter interaction with microbial targets due to its ether functionality.

Data Tables

Table 2: Hypothesized Property Differences

| Property | Target Compound | Halogenated Analogues (Cl/Br) | Alkyl Analogues |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (halogen hydrophobicity) | Low (alkyl chains) |

| Volatility | Reduced (methoxypropyl size) | Low (crystalline packing) | Moderate (alkyl RIs) |

| Bioactivity | Potential antimicrobial | Unreported | Odor-driven |

Biological Activity

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 189.27 g/mol

The compound features a methoxypropyl group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies indicate that related compounds can inhibit pro-inflammatory pathways, potentially useful in managing inflammatory diseases.

In Vitro Studies

A study evaluated the inhibitory effects of methanimine derivatives on various enzymes associated with inflammation. For instance, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The findings revealed that certain derivatives exhibited IC values ranging from 20 to 40 μM, indicating moderate potency against COX-2 compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of functional groups in modulating biological activity. For example:

| Compound Structure | IC (μM) | Activity |

|---|---|---|

| This compound | 25 ± 0.5 | COX-2 Inhibition |

| Related Methanimine Derivative | 30 ± 0.3 | Antimicrobial Activity |

These findings suggest that modifications to the methoxy or phenyl groups can significantly impact the biological efficacy of these compounds.

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary assessments indicate that at concentrations below 100 μM, the compound exhibits low cytotoxicity in various cell lines, making it a candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.